trimethyl-[2-(1-methylpyridine-5-carbonyl)oxyethyl]azanium diiodide trimethyl-[2-(1-methylpyridine-5-carbonyl)oxyethyl]azanium diiodide
Brand Name: Vulcanchem
CAS No.: 108847-17-2
VCID: VC0021418
InChI: InChI=1S/C12H20N2O2.2HI/c1-13-7-5-6-11(10-13)12(15)16-9-8-14(2,3)4;;/h5-7,10H,8-9H2,1-4H3;2*1H/q+2;;/p-2
SMILES: C[N+]1=CC=CC(=C1)C(=O)OCC[N+](C)(C)C.[I-].[I-]
Molecular Formula: C12H20I2N2O2
Molecular Weight: 478.11 g/mol

trimethyl-[2-(1-methylpyridine-5-carbonyl)oxyethyl]azanium diiodide

CAS No.: 108847-17-2

Main Products

VCID: VC0021418

Molecular Formula: C12H20I2N2O2

Molecular Weight: 478.11 g/mol

trimethyl-[2-(1-methylpyridine-5-carbonyl)oxyethyl]azanium diiodide - 108847-17-2

CAS No. 108847-17-2
Product Name trimethyl-[2-(1-methylpyridine-5-carbonyl)oxyethyl]azanium diiodide
Molecular Formula C12H20I2N2O2
Molecular Weight 478.11 g/mol
IUPAC Name trimethyl-[2-(1-methylpyridin-1-ium-3-carbonyl)oxyethyl]azanium;diiodide
Standard InChI InChI=1S/C12H20N2O2.2HI/c1-13-7-5-6-11(10-13)12(15)16-9-8-14(2,3)4;;/h5-7,10H,8-9H2,1-4H3;2*1H/q+2;;/p-2
Standard InChIKey YUYNXVIZIZJRRU-UHFFFAOYSA-L
SMILES C[N+]1=CC=CC(=C1)C(=O)OCC[N+](C)(C)C.[I-].[I-]
Canonical SMILES C[N+]1=CC=CC(=C1)C(=O)OCC[N+](C)(C)C.[I-].[I-]
Synonyms trimethyl-[2-(1-methylpyridine-5-carbonyl)oxyethyl]azanium diiodide
PubChem Compound 3065784
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator